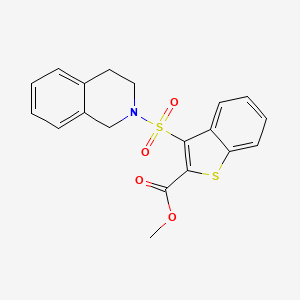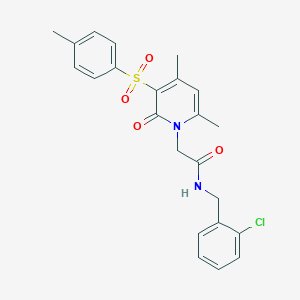![molecular formula C10H12N2 B2458181 Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] CAS No. 2408975-77-7](/img/structure/B2458181.png)
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] (SDPC) is a heterocyclic compound that has been synthesized and studied for its potential biological applications. This compound has a unique spirocyclic structure, which makes it an interesting target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is not fully understood, but several studies have proposed different mechanisms based on its biological activities. For example, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been shown to inhibit the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in cancer cell proliferation and survival. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been reported to interfere with the replication of viruses by inhibiting viral RNA polymerase activity. The antibacterial activity of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have been studied in vitro and in vivo. In vitro studies have shown that Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] can induce apoptosis, inhibit cell proliferation, and modulate cell cycle progression in cancer cells. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have not been fully evaluated, which limits its potential clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has several advantages for lab experiments, including its unique spirocyclic structure, which makes it an interesting target for drug discovery and development. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is also relatively easy to synthesize and can be modified to improve its biological activity. However, the limitations of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] include its potential toxicity and lack of pharmacokinetic data, which makes it difficult to evaluate its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]. One direction is to evaluate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Further studies are needed to determine the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] in animal models and humans. Another direction is to explore the structure-activity relationship of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs to identify more potent and selective compounds. In addition, the development of novel synthetic methods for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs may lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been reported in several studies. One of the most common methods involves the reaction of pyrrole with cyclobutanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with an aldehyde to give the final product. Other methods include the use of amines or amino acids as starting materials and the use of different catalysts.
Aplicaciones Científicas De Investigación
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] on cancer cell lines, such as breast cancer, lung cancer, and liver cancer. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. In addition, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has exhibited antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10(4-1)7-12-9-6-11-5-2-8(9)10/h2,5-6,12H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMEMIKTDOZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)
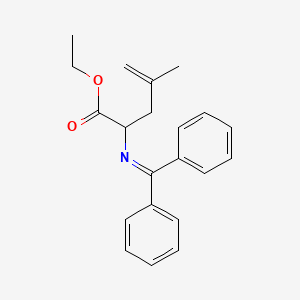
![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)
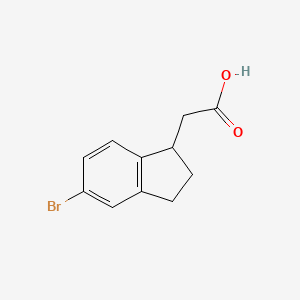
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)
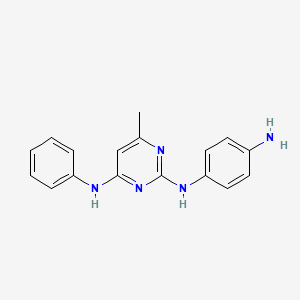
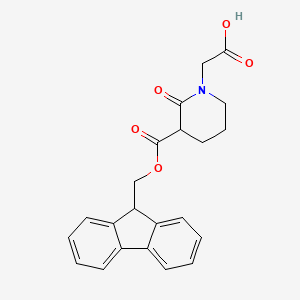
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)
![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)

